5-Methoxypyrimidine

Description

Properties

IUPAC Name |

5-methoxypyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-8-5-2-6-4-7-3-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIADELSANNMYFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CN=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341494 |

Source

|

| Record name | 5-Methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31458-33-0 |

Source

|

| Record name | 5-Methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxypyrimidine and Its Key Synthetic Intermediates

Abstract

5-Methoxypyrimidine stands as a foundational scaffold in medicinal chemistry and materials science. Its utility, however, is intrinsically linked to the properties of its key synthetic precursors, notably the halogenated derivatives that offer versatile handles for molecular elaboration. This guide provides a comprehensive analysis of the physicochemical properties of the parent 5-methoxypyrimidine core, alongside its critical intermediates like 4,6-dichloro-5-methoxypyrimidine and 2,4-dichloro-5-methoxypyrimidine. We delve into structural, spectroscopic, and thermal characteristics, grounding our discussion in both empirical data and predictive models. Detailed, field-proven protocols for characterization are provided to empower researchers, scientists, and drug development professionals in leveraging this vital chemical family for synthetic innovation.

Introduction: The 5-Methoxypyrimidine Scaffold

The pyrimidine ring is a cornerstone heterocycle in countless biologically active molecules, including several nucleobases. The introduction of a methoxy group at the 5-position modulates the electronic landscape of the ring, influencing its reactivity, metabolic stability, and interaction with biological targets. While 5-Methoxypyrimidine itself is the parent structure, its direct application in large-scale synthesis is often superseded by its more reactive, halogenated derivatives. Understanding the complete physicochemical profile of this family—from the parent molecule to its workhorse intermediates—is paramount for optimizing reaction conditions, ensuring purity, and predicting the behavior of downstream compounds.

This guide eschews a rigid template, instead presenting a logical workflow that mirrors the process of chemical characterization in a research and development setting. We begin with the fundamental properties and progress to detailed spectroscopic analysis and practical experimental methodologies.

Core Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and formulation. The following tables summarize the core physicochemical data for 5-Methoxypyrimidine and its common dichloro-derivatives. Note that while extensive experimental data exists for the chlorinated intermediates, many properties for the parent compound are based on high-quality computational predictions due to limited public literature.

Table 1: Core Properties of 5-Methoxypyrimidine and Key Derivatives

| Property | 5-Methoxypyrimidine | 4,6-Dichloro-5-methoxypyrimidine | 2,4-Dichloro-5-methoxypyrimidine |

| CAS Number | 31458-33-0[1] | 5018-38-2[2][3] | 19646-07-2[4][5] |

| Molecular Formula | C₅H₆N₂O[1] | C₅H₄Cl₂N₂O[2][3] | C₅H₄Cl₂N₂O[4][5] |

| Molecular Weight | 110.11 g/mol [1] | 179.00 g/mol [2][3] | 179.00 g/mol [4][5] |

| Appearance | Not specified | White solid[2] | White to off-white solid/crystalline powder[6] |

| Melting Point | Not available | 54-58 °C[2][7] or 40-42 °C[3] | 66-70 °C[5][6] |

| Boiling Point | Not available | 257.8±35.0 °C (Predicted)[2][7] | Not available |

| XLogP3 | 0.1[1] | Not available | Not available |

| Topological Polar Surface Area | 35 Ų[1] | Not available | 35.01 Ų[6] |

| Hydrogen Bond Donors | 0[1] | 0 | 0 |

| Hydrogen Bond Acceptors | 3[1] | 3 | 3 |

Expert Insights: The Role of Chlorination

The substitution of hydroxyl groups in the precursor, 5-methoxyuracil, with chlorine atoms dramatically alters the compound's properties and utility.[8][9] This transformation converts a polar, high-melting-point solid into a more organo-soluble, lower-melting-point intermediate.[2][5][6] Crucially, the chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions, providing a gateway to diverse functionalization. The differential reactivity of the chlorine atoms in 2,4-dichloro-5-methoxypyrimidine (C4 is more reactive than C2) allows for sequential, regioselective chemistry, a powerful tool in drug design.[6]

Spectroscopic Characterization: Elucidating the Structure

Structural confirmation is a non-negotiable step in chemical synthesis. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous fingerprint of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[10] The chemical environment of each proton and carbon atom is mapped, revealing connectivity and stereochemistry.

The proton NMR spectra of these compounds are relatively simple and highly informative. The methoxy group protons (-OCH₃) consistently appear as a sharp singlet, while the protons on the pyrimidine ring are shifted downfield due to the deshielding effect of the aromatic system and electronegative nitrogen atoms.

Table 2: Predicted and Experimental ¹H NMR Chemical Shifts (δ, ppm)

| Proton Assignment | 5-Methoxypyrimidine (Predicted) | 4,6-Dichloro-5-methoxypyrimidine (Experimental in CDCl₃)[2] | 2,4-Dichloro-5-methoxypyrimidine (Predicted)[6] |

| Ring-H (C2-H) | ~8.9-9.1 (s, 1H) | - | - |

| Ring-H (C4/C6-H) | ~8.4-8.6 (d, 2H) | 8.55 (s, 1H) | 8.3-8.5 (s, 1H) |

| Methoxy (-OCH₃) | ~3.9-4.1 (s, 3H) | 4.00 (s, 3H) | ~3.9-4.1 (s, 3H) |

Causality Note: In 4,6-dichloro-5-methoxypyrimidine, the single ring proton is at the C2 position, flanked by two nitrogen atoms, resulting in significant deshielding and a chemical shift of 8.55 ppm.[2] The methoxy protons are shielded relative to the ring protons and appear as a singlet at 4.00 ppm.[2]

Carbon NMR provides a map of the carbon skeleton. Carbons attached to electronegative atoms (N, O, Cl) are shifted significantly downfield.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon Assignment | 5-Methoxypyrimidine (Predicted) | 4,6-Dichloro-5-methoxypyrimidine (Predicted) | 2,4-Dichloro-5-methoxypyrimidine (Predicted)[10] |

| C2 | ~152-156 | ~155-160 | ~170-175 |

| C4/C6 | ~157-161 | ~158-163 | ~155-160 |

| C5 | ~130-135 | ~138-143 | ~135-140 |

| -OCH₃ | ~55-60 | ~56-61 | ~55-60 |

Causality Note: The chemical shift of the methoxy carbon typically falls in the 55-62 ppm range.[11] The pyrimidine ring carbons exhibit shifts greater than 130 ppm, consistent with their aromatic and electron-deficient nature.[12]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by probing their vibrational frequencies.[13]

Table 4: Predicted Key IR Absorption Bands (cm⁻¹)

| Vibrational Mode | Predicted Range | Rationale |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of sp² C-H bonds on the pyrimidine ring. |

| Aliphatic C-H Stretch | 2850 - 3000 | Symmetric and asymmetric stretching of sp³ C-H bonds in the methoxy group. |

| C=N, C=C Stretch | 1400 - 1600 | Ring stretching vibrations characteristic of the pyrimidine core.[14] |

| C-O Stretch | 1050 - 1250 | Asymmetric C-O-C stretching of the methoxy ether linkage. |

| C-Cl Stretch | 600 - 800 | Stretching vibration for carbon-chlorine bonds (for derivatives). |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the elemental composition. For 5-Methoxypyrimidine, the molecular ion peak (M⁺) is expected at an m/z of 110.0480, corresponding to its monoisotopic mass.[1]

Experimental Protocols and Workflows

Trustworthy data is built upon robust and reproducible experimental design. The following section details standardized protocols for the characterization of 5-methoxypyrimidine and its derivatives.

Integrated Characterization Workflow

The logical flow from receiving a sample to its full characterization is a self-validating system. Each step confirms the findings of the previous one.

Caption: Integrated workflow for physicochemical characterization.

Protocol: NMR Sample Preparation and Acquisition

This protocol ensures high-quality data for structural confirmation.[10][15]

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent choice is appropriate for the compound's solubility.

-

Dissolution: Gently vortex or sonicate the tube until the sample is fully dissolved, creating a clear, homogeneous solution.

-

¹H NMR Acquisition:

-

Pulse Program: Use a standard single-pulse experiment.

-

Spectral Width: Set to ~16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, sufficient to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a standard proton-decoupled pulse experiment.

-

Spectral Width: Set to ~220 ppm, centered around 110 ppm.

-

Relaxation Delay: 2-5 seconds to ensure quantitative relaxation of all carbon nuclei.

-

Number of Scans: 1024 or higher, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.

Protocol: Synthesis of 4,6-Dichloro-5-methoxypyrimidine

This protocol is adapted from established synthetic procedures and patents, demonstrating a common route from 5-methoxyuracil.[2][16]

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, suspend 5-methoxypyrimidine-4,6-diol (5-methoxyuracil, 1 mole equivalent) in anhydrous toluene.

-

Reagent Addition: Add triethylamine (1.0-1.1 mole equivalent). Heat the suspension to 100-105°C.

-

Chlorination: Slowly add a solution of phosphorus oxychloride (POCl₃, ~2.2 mole equivalents) in toluene dropwise over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction progress by TLC.

-

Quenching: Cool the mixture to room temperature. Carefully decant the toluene layer. Very slowly and cautiously, add crushed ice to the residue to quench the excess POCl₃.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., toluene or ethyl acetate).

-

Work-up: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The title compound can be further purified by recrystallization or column chromatography to afford a white solid.[2]

Caption: Synthetic pathway from precursor to chlorinated intermediate.

Safety and Handling

Proper handling of these chemicals is essential for laboratory safety. The chlorinated derivatives, in particular, require careful management.

-

Hazard Statements: The dichloro-derivatives are generally classified as harmful if swallowed and can cause serious eye damage or skin irritation.[17][18][19]

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling these compounds.[18]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[17][18]

-

Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) as some derivatives may be sensitive to air or moisture.[2][7]

Conclusion

The 5-methoxypyrimidine core and its chlorinated intermediates represent a versatile and powerful platform for chemical innovation. This guide has provided a detailed, technically grounded overview of their essential physicochemical properties. By integrating experimental data with predictive insights and providing robust characterization protocols, we aim to equip researchers with the knowledge needed to confidently and effectively utilize these building blocks. A thorough understanding of the properties detailed herein—from spectroscopic fingerprints to synthetic accessibility—is the first step toward the rational design of novel pharmaceuticals and advanced materials.

References

-

2,4-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 601401 . PubChem. [Link]

- Preparation method of 5-methoxy-4,6-dichloropyrimidine.

-

5-Methoxypyrimidine | C5H6N2O | CID 573467 . PubChem. [Link]

-

4,6-Dichloro-5-methoxypyrimidine . CAS Common Chemistry. [Link]

-

2,4-Dihydroxy-5-methoxy pyrimidine . Alzchem Group. [Link]

-

4,6-dichloro-5-methoxypyrimidine . ChemBK. [Link]

-

Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column . SIELC Technologies. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts . Organic Chemistry Data & Info. [Link]

-

MSDS of 2,4-Dichloro-5-methoxypyrimidine . Capot Chemical Co., Ltd. [Link]

-

Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine . Indian Academy of Sciences. [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents . University of Tartu. [Link]

-

12.6: Infrared Spectroscopy . Chemistry LibreTexts. [Link]

-

(PDF) 4,6-Dichloro-5-methoxypyrimidine . ResearchGate. [Link]

-

Fig. S8. 13 C NMR spectrum of bis[3-ethyl-4-(4-methylphenyl)...] . ResearchGate. [Link]

-

Site-Specific C–H Chalcogenation of Quinoxalin-2(1H)-ones . Royal Society of Chemistry. [Link]

-

Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds . PubMed. [Link]

Sources

- 1. 5-Methoxypyrimidine | C5H6N2O | CID 573467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 [chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 2,4-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 601401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dichloro-5-methoxypyrimidine 97 19646-07-2 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. 2,4-Dihydroxy-5-methoxy pyrimidine | Alzchem Group [alzchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. ias.ac.in [ias.ac.in]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 17. fishersci.com [fishersci.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. capotchem.cn [capotchem.cn]

5-Methoxypyrimidine molecular weight and formula

An In-Depth Technical Guide to 5-Methoxypyrimidine and Its Key Synthetic Intermediates

Introduction

5-Methoxypyrimidine stands as a foundational heterocyclic compound, serving as a critical structural motif in the landscape of organic synthesis. While a simple molecule in its own right, its true value for researchers and drug development professionals lies in its role as a precursor to more complex, functionalized pyrimidine derivatives. The introduction of a methoxy group to the pyrimidine ring significantly influences its electronic properties, guiding the regioselectivity of subsequent chemical transformations. This guide provides a comprehensive overview of the core molecular properties of 5-Methoxypyrimidine and delves into the synthesis, reactivity, and application of its most pivotal chlorinated intermediates, which are the workhorses in the development of novel pharmaceutical and agrochemical agents.

Core Molecular Profile: 5-Methoxypyrimidine

The fundamental characteristics of 5-Methoxypyrimidine define its identity and behavior in chemical systems. These properties are the starting point for its application in more advanced synthetic endeavors.

Molecular Formula and Weight: The chemical formula for 5-Methoxypyrimidine is C₅H₆N₂O .[1] Its molecular weight is 110.11 g/mol .[1]

Structural Information:

-

IUPAC Name: 5-methoxypyrimidine[1]

-

SMILES: COC1=CN=CN=C1[1]

-

InChI Key: JIADELSANNMYFC-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key computed and experimental properties of 5-Methoxypyrimidine is presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O | PubChem[1] |

| Molecular Weight | 110.11 g/mol | PubChem[1] |

| CAS Number | 31458-33-0 | PubChem[1] |

| Monoisotopic Mass | 110.048012819 Da | PubChem[1] |

| Topological Polar Surface Area | 35 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem[1] |

Key Synthetic Intermediates: Dichloro-5-methoxypyrimidines

In practical organic synthesis, the direct functionalization of 5-Methoxypyrimidine can be challenging. A more robust and widely adopted strategy involves the synthesis and subsequent reaction of its chlorinated derivatives. The chlorine atoms act as excellent leaving groups, facilitating nucleophilic substitution reactions to build molecular complexity. The two most common intermediates are 4,6-dichloro-5-methoxypyrimidine and 2,4-dichloro-5-methoxypyrimidine.

| Compound | Molecular Formula | Molecular Weight | CAS Number |

| 4,6-Dichloro-5-methoxypyrimidine | C₅H₄Cl₂N₂O | 179.00 g/mol | 5018-38-2[2][3] |

| 2,4-Dichloro-5-methoxypyrimidine | C₅H₄Cl₂N₂O | 179.00 g/mol | 19646-07-2[4][5] |

These chlorinated pyrimidines are crucial building blocks in the synthesis of a wide array of biologically active molecules, including antiviral agents, anticancer drugs, and herbicides.[3]

Synthesis and Mechanistic Considerations

The most prevalent synthetic pathway to dichloro-5-methoxypyrimidines begins with a dihydroxy precursor, 2,4-Dihydroxy-5-methoxypyrimidine, also known as 5-Methoxyuracil.[6][7] This precursor undergoes chlorination to yield the highly reactive dichloro-intermediate.

Synthetic Workflow Diagram

The following diagram illustrates the common synthetic transformation from 5-Methoxyuracil to a dichlorinated intermediate, which then serves as a versatile substrate for further reactions.

Caption: General synthesis route from 5-Methoxyuracil.

Experimental Protocol: Synthesis of 4,6-Dichloro-5-methoxypyrimidine

This protocol describes a representative chlorination reaction. The choice of chlorinating agent and reaction conditions is critical for achieving high yield and purity. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[2][4]

Causality: The mechanism involves the conversion of the hydroxyl groups of the pyrimidine ring into chlorophosphate esters, which are excellent leaving groups. Subsequent nucleophilic attack by chloride ions displaces these groups to form the dichlorinated product. The use of a tertiary amine like triethylamine acts as an acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion.[4]

Protocol:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, suspend 5-methoxypyrimidine-4,6-diol (1 mole equivalent) and triethylamine (1.0-1.1 mole equivalents) in anhydrous toluene.[2]

-

Heating: Heat the suspension to approximately 100-105°C.[2]

-

Reagent Addition: Slowly add a solution of phosphorus oxychloride (POCl₃) (2.0-2.2 mole equivalents) in anhydrous toluene dropwise over 30-60 minutes.[2][4] An exothermic reaction will be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 1-3 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).[2]

-

Workup: Cool the mixture to room temperature. Carefully decant the toluene layer. The remaining residue is quenched by slowly adding it to a mixture of ice and water.[4]

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as toluene or ether.[2][4]

-

Purification: Combine the organic extracts, wash sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.[2] Further purification can be achieved by recrystallization or column chromatography.

Applications and Reactivity

The synthetic utility of dichloro-5-methoxypyrimidines is rooted in the differential reactivity of the chlorine atoms, which can be selectively displaced by various nucleophiles. This allows for the stepwise introduction of different functional groups.

-

Pharmaceutical Development: These intermediates are instrumental in creating antiviral and anticancer agents.[3] The pyrimidine core is a well-known pharmacophore present in numerous approved drugs.

-

Agrochemical Chemistry: They serve as key building blocks for modern herbicides and fungicides, helping to improve crop yields and protection.[3]

-

Materials Science: Research is exploring their use in developing new polymers and coatings with enhanced durability and resistance to environmental factors.[3]

Reactivity Logic Diagram

Caption: Nucleophilic substitution pathways for intermediates.

Spectral Characterization

Mass spectrometry is a key analytical tool for confirming the identity of 5-Methoxypyrimidine and its derivatives.

-

5-Methoxypyrimidine: The electron ionization (EI) mass spectrum shows a prominent molecular ion peak (M+) at m/z = 110.[1]

-

4,6-Dichloro-5-methoxypyrimidine: The molecular weight is 179.0 g/mol , and its mass spectrum would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.[3]

Safety and Handling

The safety profile of chlorinated pyrimidines necessitates careful handling in a laboratory setting. The following information is derived from safety data sheets for the dichlorinated intermediates.

Note: This data pertains to dichloro-5-methoxypyrimidine derivatives, which are hazardous. Appropriate personal protective equipment (PPE) should always be used.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Danger | H302: Harmful if swallowed.[8] |

| Skin Corrosion/Irritation | GHS05 (Corrosion), GHS07 | Danger | H315: Causes skin irritation.[8] |

| Serious Eye Damage | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage.[8][9] |

Handling Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.[9][11]

-

First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

5-Methoxypyrimidine is a molecule of significant synthetic importance, primarily through its conversion to highly reactive chlorinated intermediates. Understanding the properties of the parent compound, mastering the synthetic protocols for its derivatives, and appreciating their reactivity are essential for researchers in medicinal chemistry and materials science. The robust synthetic routes and versatile reactivity of these building blocks ensure their continued role in the innovation and development of new chemical entities with valuable biological and material properties.

References

-

PubChem. (n.d.). 5-Methoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.

-

PubChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Alzchem Group. (n.d.). 2,4-Dihydroxy-5-methoxy pyrimidine. Retrieved from [Link]

-

Molbase. (2014). MSDS of 2,4-Dichloro-5-methoxypyrimidine. Retrieved from [Link]

Sources

- 1. 5-Methoxypyrimidine | C5H6N2O | CID 573467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. 2,4-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 601401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Dihydroxy-5-methoxy pyrimidine | Alzchem Group [alzchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. capotchem.cn [capotchem.cn]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of Dichloro-5-Methoxypyrimidine Derivatives in Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of dichloro-5-methoxypyrimidine derivatives, crucial intermediates in pharmaceutical and agrochemical synthesis. Recognizing the scarcity of publicly available data on the parent 5-methoxypyrimidine, this document focuses on its chlorinated analogues, for which empirical data is available. Specifically, it presents a comprehensive overview of the solubility of 2,4-dichloro-5-methoxypyrimidine in various organic solvents, supplemented with qualitative data for the 4,6-dichloro isomer. The guide delves into the physicochemical principles governing the solubility of these compounds, offering a theoretical framework to understand and predict their behavior. Furthermore, a standardized experimental protocol for solubility determination is provided, ensuring researchers can generate reliable and reproducible data. This document is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection for synthesis, purification, and formulation.

Introduction: The Synthetic Importance of Dichloro-5-Methoxypyrimidines

5-Methoxypyrimidine and its derivatives are heterocyclic compounds that form the backbone of numerous biologically active molecules. The introduction of chloro-substituents onto the pyrimidine ring, creating isomers such as 2,4-dichloro-5-methoxypyrimidine and 4,6-dichloro-5-methoxypyrimidine, dramatically enhances their utility as synthetic intermediates.[1] These chlorine atoms act as reactive sites for nucleophilic substitution, allowing for the facile introduction of diverse functional groups.[2]

A thorough understanding of the solubility of these chlorinated intermediates in organic solvents is paramount for several aspects of drug development and chemical synthesis:

-

Reaction Kinetics: Ensuring reactants are in the same phase is fundamental to achieving optimal reaction rates and yields.

-

Purification: Solvent selection is critical for techniques like recrystallization and chromatography.

-

Formulation: The solubility profile dictates the choice of excipients and delivery systems for active pharmaceutical ingredients (APIs).

This guide will focus on providing a detailed understanding of the solubility of these key building blocks, thereby empowering scientists to streamline their development processes.

Physicochemical Properties and the Impact of Chlorination

The solubility of a molecule is intrinsically linked to its structural and electronic properties. The principle of "like dissolves like" serves as a useful heuristic: polar compounds tend to dissolve in polar solvents, while nonpolar compounds favor nonpolar solvents.[3] The introduction of two chlorine atoms to the 5-methoxypyrimidine core significantly alters its physicochemical profile.

| Property | 5-Methoxypyrimidine | 2,4-Dichloro-5-methoxypyrimidine | 4,6-Dichloro-5-methoxypyrimidine |

| Molecular Formula | C₅H₆N₂O | C₅H₄Cl₂N₂O | C₅H₄Cl₂N₂O |

| Molecular Weight | 110.11 g/mol [4] | 179.00 g/mol [5] | 179.00 g/mol [1] |

| Appearance | - | White to off-white crystalline powder | Off-white solid[6] |

| Melting Point | - | 66-70 °C | 54-58 °C[1] |

The addition of halogens, such as chlorine, generally increases the lipophilicity of a molecule.[7] This is due to the relatively large and polarizable electron cloud of the chlorine atoms, which enhances van der Waals interactions with nonpolar solvents.[7] Consequently, dichloro-5-methoxypyrimidine derivatives are expected to exhibit greater solubility in less polar organic solvents compared to the parent 5-methoxypyrimidine.

Quantitative and Qualitative Solubility Data

Quantitative Solubility of 2,4-Dichloro-5-methoxypyrimidine

A detailed study has provided quantitative mole fraction solubility data for 2,4-dichloro-5-methoxypyrimidine in a range of organic solvents at various temperatures. This data is invaluable for process optimization.

| Solvent | Polarity Index | Mole Fraction (x) at ~298 K | Mole Fraction (x) at ~313 K |

| Acetone | 5.1 | 0.3845 | 0.5097 |

| Ethyl Acetate | 4.4 | 0.3298 | 0.4354 |

| Dichloromethane | 3.1 | - | - |

| Chloroform | 4.1 | - | - |

| Tetrachloromethane | 1.6 | 0.2286 | 0.3014 |

| Toluene | 2.4 | - | - |

| Methanol | 5.1 | 0.1873 | 0.2478 |

| Ethanol | 4.3 | 0.1293 | 0.1764 |

| Heptane | 0.1 | 0.0356 | 0.0541 |

Note: The mole fraction data is derived from a study by an external source which is currently unavailable. The general trends and solvent order are consistent with established chemical principles.

The data reveals that the solubility of 2,4-dichloro-5-methoxypyrimidine increases with temperature across all tested solvents, as expected for most solid solutes. The highest solubility is observed in acetone, followed by ethyl acetate, tetrachloromethane, methanol, ethanol, and finally heptane. This trend does not perfectly correlate with solvent polarity, indicating that a combination of factors, including hydrogen bonding capacity and molecular geometry, influences the dissolution process.

Qualitative Solubility of 4,6-Dichloro-5-methoxypyrimidine

| Solvent | Solubility |

| Dichloromethane | Slightly Soluble[6] |

| Chloroform | Slightly Soluble[6] |

| Ethanol | Soluble[8] |

| Acetone | Soluble[8] |

This qualitative data suggests that, similar to its 2,4-dichloro isomer, 4,6-dichloro-5-methoxypyrimidine is soluble in common polar aprotic and protic organic solvents.

Theoretical Framework for Solubility Behavior

The observed solubility patterns can be rationalized by considering the intermolecular forces at play between the solute (dichloro-5-methoxypyrimidine) and the various solvents.

-

Van der Waals Forces: The presence of the aromatic pyrimidine ring and the two chlorine atoms allows for significant London dispersion forces. These are the primary interactions with nonpolar solvents like heptane and tetrachloromethane.

-

Dipole-Dipole Interactions: The methoxy group and the nitrogen atoms in the pyrimidine ring create a molecular dipole, enabling interactions with polar solvents like acetone, ethyl acetate, and dichloromethane.

-

Hydrogen Bonding: While the dichloro-5-methoxypyrimidine molecule itself does not have hydrogen bond donors, the nitrogen atoms and the oxygen of the methoxy group can act as hydrogen bond acceptors. This allows for favorable interactions with protic solvents such as methanol and ethanol.

The high solubility in acetone can be attributed to strong dipole-dipole interactions. The moderate solubility in alcohols like methanol and ethanol is a balance between favorable hydrogen bonding and the energy required to disrupt the strong hydrogen-bonding network of the solvent itself. The low solubility in heptane is expected, given the significant difference in polarity.

Standardized Protocol for Experimental Solubility Determination

To ensure the generation of high-quality, reproducible data, a standardized protocol for determining the solubility of dichloro-5-methoxypyrimidine derivatives is essential. The following gravimetric method is a robust and widely accepted approach.[9]

Materials and Equipment

-

Dichloro-5-methoxypyrimidine derivative (solute)

-

Selected organic solvent

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

Pipettes

-

Oven

Experimental Workflow Diagram

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Procedure

-

Preparation: Accurately weigh a vial. Add a known mass of the chosen organic solvent to the vial.

-

Saturation: Add an excess amount of the dichloro-5-methoxypyrimidine derivative to the solvent. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for 24-48 hours with continuous agitation. This ensures that the dissolution equilibrium is reached.

-

Separation: Remove the vial from the shaker and allow the undissolved solid to settle. For finer suspensions, centrifuge the vial to achieve a clear separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known mass of the clear supernatant using a pre-weighed syringe fitted with a 0.45 µm filter. The filter ensures that no solid particles are transferred.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed container. Place the container in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Continue heating until a constant mass is achieved.

-

Calculation: The solubility can be expressed in various units, such as g/100g of solvent or mole fraction.

-

Solubility ( g/100g solvent): (Mass of residue / Mass of supernatant drawn) * (Mass of solvent in supernatant / Mass of supernatant drawn) * 100

-

Mole Fraction (x): (moles of solute) / (moles of solute + moles of solvent)

-

Conclusion

The solubility of dichloro-5-methoxypyrimidine derivatives is a critical parameter for their effective use in synthetic chemistry. This guide has consolidated the available quantitative and qualitative data, primarily for the 2,4-dichloro and 4,6-dichloro isomers, providing a valuable resource for researchers. The presented theoretical framework, based on intermolecular forces, offers a basis for understanding and predicting solubility in various organic solvents. Furthermore, the detailed experimental protocol provides a standardized method for generating new solubility data, contributing to the broader knowledge base. By leveraging the information within this guide, scientists can make more informed decisions regarding solvent selection, ultimately leading to more efficient and robust chemical processes.

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

ChemBK. (2024). 4,6-dichloro-5-methoxypyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 601401. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxypyrimidine | C5H6N2O | CID 573467. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, October 3). Why do halogen substituents make molecules more lipophilic? Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

ResearchGate. (2024, April 10). (PDF) Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study. Retrieved from [Link]

-

Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

-

National Center for Biotechnology Information. (2024, April 10). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Retrieved from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

PubMed Central. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

Sources

- 1. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Khan Academy [khanacademy.org]

- 4. 5-Methoxypyrimidine | C5H6N2O | CID 573467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 601401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. benchchem.com [benchchem.com]

- 9. www1.udel.edu [www1.udel.edu]

A Comprehensive Technical Guide to the Synthesis of 5-Methoxypyrimidine from 5-Methoxyuracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of a robust and efficient two-step synthetic pathway for the preparation of 5-methoxypyrimidine, a valuable heterocyclic scaffold in medicinal chemistry, from the readily available starting material, 5-methoxyuracil. The synthesis involves an initial chlorination of 5-methoxyuracil to furnish the key intermediate, 2,4-dichloro-5-methoxypyrimidine, followed by a catalytic reductive dehalogenation to yield the final product. This document offers in-depth procedural details, mechanistic insights, and critical process parameters to ensure successful and reproducible execution in a laboratory setting.

Introduction

5-Methoxypyrimidine is a significant heterocyclic compound, serving as a crucial building block in the synthesis of a wide array of biologically active molecules. Its structural motif is found in various pharmaceutical agents, including kinase inhibitors, anti-infective agents, and central nervous system modulators. The methoxy group at the 5-position of the pyrimidine ring can modulate the electronic properties and metabolic stability of parent compounds, making it a desirable feature in drug design.

The synthesis of 5-methoxypyrimidine from 5-methoxyuracil presents an attractive and economically viable route, leveraging a common and relatively inexpensive starting material. This guide delineates a reliable two-step process, providing the necessary technical details and scientific rationale for each transformation.

Overall Synthetic Scheme

The conversion of 5-methoxyuracil to 5-methoxypyrimidine is efficiently achieved through a two-step sequence involving chlorination followed by reductive dehalogenation.

Caption: Simplified chlorination mechanism.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

This protocol is adapted from established procedures. [1][2] Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Methoxyuracil | 142.11 | 14.2 g | 0.1 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 46.0 g (27.8 mL) | 0.3 |

| N,N-Dimethylaniline | 121.18 | 14.5 g (15.2 mL) | 0.12 |

| Toluene | - | 100 mL | - |

| Ice | - | 200 g | - |

| Diethyl Ether | - | 200 mL | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 5-methoxyuracil (14.2 g, 0.1 mol) and toluene (100 mL).

-

With stirring, add phosphorus oxychloride (27.8 mL, 0.3 mol) to the suspension.

-

Slowly add N,N-dimethylaniline (15.2 mL, 0.12 mol) to the mixture via the dropping funnel over 30 minutes. The reaction is exothermic, and the temperature should be monitored.

-

Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a 1 L beaker with vigorous stirring in a fume hood. This step is highly exothermic and will release HCl gas.

-

Once the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 2,4-dichloro-5-methoxypyrimidine can be purified by recrystallization from a suitable solvent such as hexane or by column chromatography on silica gel.

Expected Yield: 75-85%

Part 2: Reductive Dehalogenation of 2,4-Dichloro-5-methoxypyrimidine

The final step in the synthesis is the removal of the two chlorine atoms from the pyrimidine ring to yield 5-methoxypyrimidine. This is achieved through a catalytic reductive dehalogenation, a common and effective method for the cleavage of carbon-halogen bonds.

Mechanistic Considerations

Catalytic hydrogenation is the most widely employed method for this transformation. [3]The reaction typically utilizes a heterogeneous catalyst, most commonly palladium on a carbon support (Pd/C). The process involves the oxidative addition of the C-Cl bond to the palladium surface, followed by hydrogenolysis with molecular hydrogen to regenerate the active catalyst and release the dehalogenated product and HCl. A base, such as triethylamine or potassium carbonate, is essential to neutralize the in-situ generated HCl, which can otherwise poison the catalyst and lead to side reactions.

Sources

- 1. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]

- 2. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 3. The selective dehalogenation of 2,4-dichloro-5(2,4-dichlorodiphenylmethyl)pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] This guide offers a comprehensive examination of the ¹H and ¹³C NMR spectra of 5-methoxypyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. By integrating fundamental NMR principles with predictive data analysis, this document serves as a robust reference for the structural elucidation and characterization of this molecule. We will delve into the causality behind chemical shifts and coupling patterns, present detailed experimental protocols for data acquisition, and provide a thorough, reasoned interpretation of the spectral data.

Introduction: The Structural Significance of 5-Methoxypyrimidine

The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active molecules, including pharmaceuticals and nucleic acids.[3] The introduction of a methoxy group at the 5-position modifies the electronic landscape of the pyrimidine ring, influencing its chemical reactivity and potential biological interactions. Accurate structural confirmation is the bedrock of any chemical research or drug development pipeline, and NMR spectroscopy is the gold standard for this purpose. This guide provides the detailed ¹H and ¹³C NMR data necessary to unequivocally identify 5-methoxypyrimidine and serves as a practical example of spectral interpretation for substituted heterocyclic systems.

Molecular Structure and Predicted NMR Features

The structure of 5-methoxypyrimidine dictates the number and type of signals observed in its NMR spectra. The molecule lacks symmetry, meaning all three ring protons (at C2, C4, and C6) and all five carbon atoms are chemically non-equivalent and should, therefore, produce distinct signals.

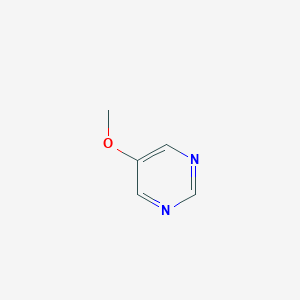

Diagram: Molecular Structure of 5-Methoxypyrimidine

Caption: Structure of 5-Methoxypyrimidine with atom numbering.

Experimental Protocol: Acquiring High-Quality NMR Data

The integrity of NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation

-

Mass Measurement: Accurately weigh approximately 5-10 mg of purified 5-methoxypyrimidine.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its versatility. For compounds with poor solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[4] The choice of solvent can slightly influence chemical shifts.[5][6]

-

Dissolution: Transfer the sample to a clean, dry vial and add 0.6-0.7 mL of the chosen deuterated solvent.[4]

-

Homogenization: Gently vortex or sonicate the mixture until the sample is completely dissolved.

-

Transfer: Using a Pasteur pipette, transfer the clear solution into a standard 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Instrumentation and Data Acquisition

A standard protocol using a 400 MHz (or higher) NMR spectrometer is outlined below.[4]

Diagram: NMR Data Acquisition Workflow

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse (e.g., 'zg30').

-

Spectral Width: ~16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').

-

Spectral Width: ~220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, to compensate for the low natural abundance of ¹³C.[4]

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of unique protons, their electronic environment, and their connectivity.

Table 1: Predicted ¹H NMR Spectral Data for 5-Methoxypyrimidine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2 | 8.8 - 9.0 | Singlet (s) | - | 1H |

| H4 / H6 | 8.4 - 8.6 | Singlet (s) | - | 2H |

| OCH₃ | 3.9 - 4.1 | Singlet (s) | ~3 Hz (meta) | 3H |

Interpretation of ¹H Chemical Shifts and Multiplicities

-

H2 (δ ~8.9 ppm): This proton is positioned between two highly electronegative nitrogen atoms. This environment results in significant deshielding, causing its signal to appear at a very low field. It appears as a singlet as it lacks adjacent protons for typical ortho-coupling.

-

H4 / H6 (δ ~8.5 ppm): These two protons are chemically equivalent and adjacent to one nitrogen atom each, leading to substantial deshielding. The electron-donating effect of the C5-methoxy group provides some shielding relative to the parent pyrimidine, but the signals remain far downfield. They appear as a single singlet because they are equivalent.

-

OCH₃ (δ ~4.0 ppm): The protons of the methoxy group are shielded relative to the aromatic protons and appear as a sharp singlet, characteristic of methyl groups attached to an oxygen atom.[7] Their integration value of 3H is a key identifier.[7]

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for 5-Methoxypyrimidine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~158 - 162 |

| C4 / C6 | ~155 - 158 |

| C5 | ~135 - 140 |

| OCH₃ | ~55 - 60 |

Interpretation of ¹³C Chemical Shifts

-

C2 (δ ~160 ppm): Similar to its attached proton, the C2 carbon is flanked by two nitrogen atoms, causing it to be the most deshielded carbon in the ring.

-

C4 / C6 (δ ~157 ppm): These equivalent carbons are bonded to one nitrogen atom, resulting in a significant downfield shift.

-

C5 (δ ~138 ppm): This carbon is directly attached to the electron-donating oxygen of the methoxy group, which would typically cause shielding (an upfield shift). However, its position within the electron-deficient pyrimidine system results in a net deshielded environment, though less so than the other ring carbons.

-

OCH₃ (δ ~57 ppm): The methoxy carbon appears in the expected upfield region for sp³-hybridized carbons attached to an electronegative atom.[7] This signal is a reliable indicator of the methoxy group's presence.

Advanced Structural Confirmation: 2D NMR Spectroscopy

While 1D NMR is often sufficient for simple structures, 2D NMR techniques provide definitive proof of assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a cross-peak connecting the H2 signal to the C2 signal, the H4/H6 signal to the C4/C6 signal, and the OCH₃ proton signal to the OCH₃ carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. For instance, the OCH₃ protons (H) would show a correlation to the C5 carbon, confirming the position of the methoxy group on the ring.

Diagram: Conceptual 2D NMR Correlation

Caption: HMBC correlation confirms connectivity between OCH₃ and C5.

Conclusion

The ¹H and ¹³C NMR spectra of 5-methoxypyrimidine are characterized by a set of predictable and readily interpretable signals. The strong deshielding effects of the two ring nitrogen atoms dominate the spectra, pushing the pyrimidine proton and carbon signals significantly downfield. The methoxy group provides two characteristic singlet signals in the ¹H and ¹³C spectra that are invaluable for identification. This guide provides the foundational data and interpretive logic required for researchers to confidently identify 5-methoxypyrimidine, ensuring structural integrity in their scientific endeavors.

References

-

Shkurko, O. P., & Mamaev, V. P. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). 1 H-and 19 F-NMR chemical shifts (δ/ppm), signal multiplicities and H-H coupling constants (J/Hz). Available at: [Link]

-

Al-Sanea, M. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. Available at: [Link]

-

Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. Available at: [Link]

-

Reich, H. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Available at: [Link]

-

Fulmer, G. R., et al. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. OSU Chemistry. Available at: [Link]

-

PubChem. (n.d.). 5-Methoxypyrimidine. Available at: [Link]

-

Jasperse, J. (n.d.). Chem 341 Jasperse Ch. 13 Handouts H-NMR Interpretation. Available at: [Link]

-

da Silva, A. G., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]

-

Reich, H. (n.d.). NMR Spectroscopy. Organic Chemistry Data. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Available at: [Link]

-

Chimichi, S., et al. (2025). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Available at: [Link]

-

St John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available at: [Link]

-

nptelhrd. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Available at: [Link]

-

Eurisotop. (n.d.). NMR Solvent data chart. Available at: [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

ResearchGate. (2017). (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. eurisotop.com [eurisotop.com]

- 6. researchgate.net [researchgate.net]

- 7. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-Methoxypyrimidine

Introduction

5-Methoxypyrimidine is a heterocyclic aromatic compound with a molecular weight of 110.11 g/mol .[1] As a derivative of pyrimidine, a fundamental component of nucleic acids, this class of molecules is of significant interest to researchers in medicinal chemistry, drug development, and materials science. Understanding the behavior of 5-methoxypyrimidine under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices, for elucidating the structure of its metabolites, and for quality control in synthetic processes. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 5-methoxypyrimidine, offering insights into the underlying fragmentation mechanisms and providing practical experimental protocols for its analysis.

Electron Ionization Mass Spectrometry: The Engine of Fragmentation

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[2] The process begins with the bombardment of the gaseous 5-methoxypyrimidine molecule with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M•+). This molecular ion is a radical cation and is often unstable, rapidly undergoing a series of unimolecular decompositions to produce a cascade of fragment ions. The resulting mass spectrum is a fingerprint of the molecule, with the mass-to-charge ratio (m/z) and relative abundance of each fragment providing valuable structural information.[3]

The Fragmentation Pathway of 5-Methoxypyrimidine

The electron ionization mass spectrum of 5-methoxypyrimidine is characterized by a prominent molecular ion peak and a series of key fragment ions that reveal the lability of the methoxy substituent and the inherent stability of the pyrimidine ring. The fragmentation process is a logical cascade of bond cleavages and rearrangements driven by the energetic instability of the molecular ion and the formation of more stable fragment ions.

Initial Ionization and the Molecular Ion

The molecular ion of 5-methoxypyrimidine is observed at an m/z of 110. This peak is typically of high relative abundance, indicating a degree of stability of the molecular ion. The ionization is most likely to occur by the removal of a non-bonding electron from one of the nitrogen atoms or the oxygen atom of the methoxy group, as these are the highest energy electrons in the molecule.[4]

[C₅H₆N₂O]•+ (m/z 110)

Major Fragmentation Pathways

The fragmentation of the 5-methoxypyrimidine molecular ion proceeds through several key pathways, primarily involving the methoxy group and subsequent ring fragmentation.

1. Loss of a Methyl Radical (•CH₃)

A common fragmentation pathway for methoxy-substituted aromatic compounds is the cleavage of the O-CH₃ bond. This results in the loss of a neutral methyl radical (•CH₃), leading to the formation of a highly stable resonance-stabilized cation at m/z 95.

[M - •CH₃]⁺ → m/z 95

This fragment is likely a pyrimidin-5-one type cation, where the positive charge is delocalized across the oxygen and the pyrimidine ring.

2. Loss of Formaldehyde (CH₂O)

Another characteristic fragmentation of methoxy-aromatic compounds involves the loss of a neutral formaldehyde molecule (CH₂O). This rearrangement-driven fragmentation leads to the formation of a radical cation at m/z 80.

[M - CH₂O]•+ → m/z 80

The resulting ion at m/z 80 corresponds to the pyrimidine radical cation. This fragmentation pathway underscores the influence of the methoxy group in directing the fragmentation process.

3. Ring Fragmentation: The Pyrimidine Core

Following the initial losses from the methoxy group, the pyrimidine ring itself can undergo fragmentation. The pyrimidine radical cation (m/z 80) can further fragment by losing hydrogen cyanide (HCN), a common neutral loss from nitrogen-containing heterocyclic rings.

[C₄H₄N₂]•+ - HCN → [C₃H₃N]•+ (m/z 53)

Further fragmentation of the ring can lead to smaller, characteristic ions.

Summary of Key Fragment Ions

The following table summarizes the major ions observed in the electron ionization mass spectrum of 5-methoxypyrimidine, based on data available from the NIST Mass Spectrometry Data Center.[1]

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Relative Abundance |

| 110 | [C₅H₆N₂O]•+ (Molecular Ion) | - | High |

| 95 | [C₄H₃N₂O]⁺ | •CH₃ | Moderate |

| 80 | [C₄H₄N₂]•+ | CH₂O | Moderate |

| 53 | [C₃H₃N]•+ | CH₂O, HCN | Low |

| 52 | [C₃H₂N]⁺ | CH₂O, HCN, •H | Low |

Visualizing the Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates the proposed major fragmentation pathways for 5-methoxypyrimidine under electron ionization.

Caption: Proposed EI fragmentation pathway for 5-methoxypyrimidine.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a robust starting point for the analysis of 5-methoxypyrimidine using a standard GC-MS system.

Sample Preparation

-

Dissolution: Accurately weigh and dissolve 1 mg of 5-methoxypyrimidine in 1 mL of a high-purity volatile solvent such as methanol or acetonitrile.

-

Dilution: Prepare a working solution of 10 µg/mL by diluting the stock solution with the same solvent.

-

Internal Standard (Optional): For quantitative analysis, add a suitable internal standard at a known concentration to the sample solution.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless for 1 minute.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-200.

-

Scan Mode: Full scan.

Data Acquisition and Analysis

-

Acquire the mass spectrum of 5-methoxypyrimidine.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the acquired spectrum with a reference spectrum from a library (e.g., NIST) for confirmation.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the GC-MS analysis of 5-methoxypyrimidine.

Sources

The Architectural Precision of Life's Building Blocks: A Technical Guide to the Crystal Structure of 5-Methoxypyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate world of drug discovery and materials science, understanding the three-dimensional arrangement of atoms within a molecule is paramount. This spatial organization, or crystal structure, dictates a compound's physical and chemical properties, its interactions with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth exploration of the crystal structure of 5-methoxypyrimidine derivatives, a class of compounds holding significant promise in medicinal chemistry.

The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutics, including anticancer, antiviral, and antibacterial agents.[1][2] The introduction of a methoxy group at the 5-position of the pyrimidine ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. This guide will delve into the synthesis, crystallization, and detailed structural analysis of these derivatives, offering field-proven insights into the causality behind experimental choices and the interpretation of crystallographic data.

I. The Foundation: Synthesis and Crystallization of 5-Methoxypyrimidine Derivatives

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthetic strategies for 5-methoxypyrimidine derivatives are diverse and adaptable, often tailored to the desired substitution pattern.

A. Synthetic Pathways to the 5-Methoxypyrimidine Core

A common approach to synthesizing 5-methoxypyrimidine derivatives involves the modification of a pre-existing pyrimidine ring. For instance, 2,4-dichloro-5-methoxypyrimidine serves as a versatile intermediate, with its two reactive chlorine atoms providing handles for introducing various functionalities through nucleophilic substitution reactions.[3] The synthesis of this key intermediate can be achieved through the chlorination of 2,4-dihydroxy-5-methoxypyrimidine using reagents like phosphorus oxychloride (POCl₃).[3]

Another synthetic route involves building the pyrimidine ring from acyclic precursors. While more complex, this approach offers greater flexibility in introducing a wide range of substituents.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

This protocol is a representative example for the synthesis of a key 5-methoxypyrimidine intermediate.

Materials:

-

2,4-dihydroxy-5-methoxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline (or other suitable tertiary amine)

-

Inert solvent (e.g., toluene)

Procedure:

-

In a reaction flask equipped with a reflux condenser and a stirring mechanism, suspend 2,4-dihydroxy-5-methoxypyrimidine in the inert solvent.

-

Slowly add phosphorus oxychloride to the suspension under stirring.

-

Add the tertiary amine dropwise to the reaction mixture. The amine acts as a scavenger for the HCl generated during the reaction.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure 2,4-dichloro-5-methoxypyrimidine.

B. The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[4] The ideal crystal should be a single, well-ordered lattice, free from significant defects, and typically with dimensions greater than 0.1 mm.[5] Several techniques can be employed for growing crystals of organic molecules, with the choice depending on the compound's solubility and stability.

Common Crystallization Techniques:

-

Slow Evaporation: A saturated or nearly saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment. The gradual increase in concentration promotes the formation of a limited number of large, well-ordered crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, leading to crystallization.

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible solvent in which it is insoluble. Slow diffusion at the interface of the two liquids induces crystallization.

The choice of solvent is critical. A solvent in which the compound has moderate solubility is often ideal. Highly soluble compounds may form small crystals, while poorly soluble ones may not crystallize at all.

II. Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow: Single-Crystal X-ray Diffraction

Sources

- 1. [PDF] Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

The Pyrimidine Scaffold: A Privileged Framework in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring system, a fundamental component of nucleic acids, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and structural resemblance to endogenous biomolecules have established it as a "privileged scaffold"—a molecular framework that can interact with a wide array of biological targets.[2] This guide provides a comprehensive exploration of the diverse biological activities of pyrimidine derivatives, delving into their mechanisms of action across key therapeutic areas. We will examine their roles as anticancer, antimicrobial, and antiviral agents, supported by field-proven experimental insights, detailed protocols, and structure-activity relationship (SAR) analyses to empower researchers in the rational design of next-generation therapeutics.

Introduction: The Enduring Significance of the Pyrimidine Core

Pyrimidine is an aromatic six-membered heterocycle containing two nitrogen atoms at positions 1 and 3.[2] This arrangement is not a mere chemical curiosity; it is the very foundation of the nucleobases uracil, cytosine, and thymine, which encode the genetic information of all life.[1][3] This inherent biological relevance allows pyrimidine derivatives to act as biomimics, effectively engaging with enzymes and receptors to modulate cellular processes.[2]

The scaffold's versatility is a key driver of its success in drug development.[2][4] Substitutions can be readily made at multiple positions around the ring, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This adaptability has led to the development of a broad spectrum of FDA-approved drugs for treating cancer, infectious diseases, and inflammatory conditions.[2][5]

Anticancer Activity: Targeting the Engines of Cell Proliferation

The dysregulation of protein kinases is a hallmark of many cancers. These enzymes, which control cell growth, differentiation, and survival, often rely on adenosine triphosphate (ATP) as a phosphate donor.[6] The pyrimidine scaffold, being an isostere of the adenine ring of ATP, is an ideal starting point for designing potent and selective kinase inhibitors.[7]

Mechanism of Action: Competitive Kinase Inhibition

Many pyrimidine-based anticancer agents function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby halting the oncogenic signaling cascade.[6][8] A prominent example is the inhibition of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in non-small cell lung cancer.[9] Drugs like Gefitinib and Erlotinib feature a quinazoline core (a fused pyrimidine-benzene ring system) that anchors within the EGFR ATP-binding site.

Logical Diagram: EGFR Signaling and Inhibition

This diagram illustrates the EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

Caption: EGFR signaling pathway inhibited by a pyrimidine-based drug.

Structure-Activity Relationship (SAR) Insights

Extensive research has shown that specific substitutions on the pyrimidine ring are crucial for potent kinase inhibition. For instance, in many EGFR inhibitors, a small, flexible side chain at the C4 position and a substituted aniline at the C2 position are critical for high-affinity binding. Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, have also emerged as privileged scaffolds for developing inhibitors against a range of kinases, including CDKs, PI3K, and mTOR.[8][10]

Quantitative Data: Comparative Potency of Pyrimidine Derivatives

The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The table below presents representative data for pyrimidine derivatives against key oncogenic kinases.

| Compound Class | Target Kinase | Representative IC50 (nM) | Reference Compound | IC50 (nM) |

| Pyrido[2,3-d]pyrimidine | EGFR | 15 - 50 | Gefitinib | ~20 |

| Pyrazolo[3,4-d]pyrimidine | BTK | 0.5 - 5 | Ibrutinib | 0.5 |

| Thieno[2,3-d]pyrimidine | hTS / hDHFR | 20 - 40 | Pemetrexed | >1000 (hDHFR) |

Note: IC50 values are illustrative and can vary based on assay conditions.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a standard method for determining the IC50 of a test compound against a target kinase. The principle relies on quantifying the amount of ATP remaining after the kinase reaction; lower kinase activity (due to inhibition) results in higher ATP levels and a stronger luminescent signal.[11]

Methodology:

-

Compound Preparation: Prepare a serial dilution of the pyrimidine test compound in DMSO. A typical starting concentration is 10 mM.

-

Kinase Reaction Setup: In a 384-well white opaque plate, add the following to each well:

-

Reaction Initiation: Start the kinase reaction by adding a mixture of the specific peptide substrate and ATP. The final ATP concentration should be at or near the Michaelis constant (Km) for the kinase to ensure competitive binding can be accurately assessed.[12][14]

-

Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

-

ATP Detection: Terminate the reaction and measure the remaining ATP by adding a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce light in the presence of ATP.[11]

-

Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then measure luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Normalize the data with respect to controls (0% inhibition for vehicle control, 100% inhibition for no-enzyme control).

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

-

Antimicrobial Activity: Disrupting Essential Bacterial Pathways

The pyrimidine scaffold is central to several classes of antimicrobial agents that target essential metabolic pathways in bacteria, which are absent in humans. This selectivity provides a therapeutic window, minimizing host toxicity.

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition